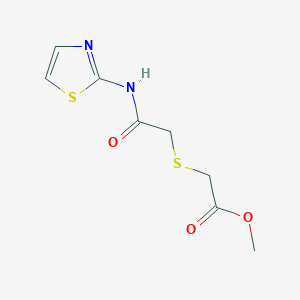
N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the oxadiazole ring in its structure contributes to its potential as a pharmacologically active agent .
Vorbereitungsmethoden
The synthesis of N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves the cyclization of appropriate hydrazide derivatives with carbon disulfide, followed by the reaction with benzyl chloride and 4-fluorobenzoyl chloride . The reaction conditions often include the use of a base such as potassium hydroxide in an ethanol solvent, with refluxing to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity . For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation . Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can be compared with other 1,3,4-oxadiazole derivatives, such as:
N-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2-amine: This compound also exhibits anti-inflammatory and antimicrobial properties but differs in its sulfur-containing substituent.
5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol: Known for its antidiabetic potential, this compound has a different pharmacological profile compared to this compound.
The uniqueness of this compound lies in its specific combination of the benzylsulfanyl and fluorobenzamide groups, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-14-8-6-13(7-9-14)16(22)19-10-15-20-21-17(23-15)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJRAKMYODDPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide](/img/structure/B2848813.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2848817.png)
![[(2R)-oxetan-2-yl]methanamine](/img/structure/B2848818.png)




![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)
![6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2848830.png)


![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)
